Triethylhexylammonium bromide
Overview
Description
Synthesis Analysis
The synthesis of related ammonium tribromide compounds involves oxidation of bromide ion with HNO3, leading to tribromide formation, which demonstrates efficient and regioselective bromination capabilities at room temperature (Pourmousavi & Salehi, 2009)(source).
Molecular Structure Analysis
Studies on the molecular structure of triethanolammonium bromide, a compound structurally similar to triethylhexylammonium bromide, reveal a consistent endo conformation across its known crystal structures. Quantum chemical calculations support this finding, indicating stability regardless of protonation and crystal packing effects (Párkányi, Hencsei, & Nyulászi, 1996)(source).
Chemical Reactions and Properties
Triethylhexylammonium bromide participates in various chemical reactions, including acting as a phase transfer catalyst that enables bromination of activated aromatic compounds in a highly efficient and regioselective manner (Jordan, Luo, & Reitz, 2003)(source).
Physical Properties Analysis
The physical properties of related ammonium bromide surfactants have been studied, showing that the critical micellar concentration (CMC), micellar aggregation number, and the behavior of surfactants at the air/solution interface can significantly influence their functionality in systems such as water-in-oil microemulsions (Mitra et al., 2006)(source).
Chemical Properties Analysis
The chemical properties of ammonium bromide surfactants, including triethylhexylammonium bromide, often revolve around their ability to form stable micellar structures in aqueous solutions. These properties are influenced by the surfactant's head group structure and the presence of hydrophobic or hydrophilic groups, impacting their adsorption behavior and aggregation characteristics in solution (Yoshimura et al., 2012)(source).
Scientific Research Applications
Surfactant Properties and Micelle Formation :
- Lianos and Zana (1982) studied tetradecyltrialkylammonium bromides, including variants like triethylhexylammonium bromide, focusing on their micelle formation and surfactant properties using fluorescent probes. They found that the surfactant aggregation number in micellar solutions decreases with increasing head group size, which affects the microviscosity of the micelle interior (Lianos & Zana, 1982).
Modification of Membrane Properties :
- Moore et al. (2005) utilized triethylhexylammonium bromide in modifying Nafion® membranes. This alteration aimed to create more stable membranes with larger pore structures and a less acidic environment, improving their biocompatibility for entrapping dehydrogenase enzymes (Moore, Hackman, Brennan, & Minteer, 2005).
Impact on Protein Stability and Activity :
- A study by Satish et al. (2017) explored the effect of triethylhexylammonium bromide on the thermal unfolding/refolding of bovine serum albumin. They discovered that this compound assists in the better refolding of thermally denatured proteins and stabilizes them depending on its concentration (Satish, Millan, Bera, Mohapatra, & Sahoo, 2017).
Lubricant Additive :
- In a study on lubricating properties, Wang et al. (2017) found that triethylhexylammonium bromide exhibits remarkable lubricating properties as a water-based lubricant additive. It provides a non-corrosive environment and forms a protective film on contact surfaces (Wang, Yu, Ma, Huang, Cai, Zhou, & Liu, 2017).
Safety And Hazards
Triethylhexylammonium bromide can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
properties
IUPAC Name |
triethyl(hexyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.BrH/c1-5-9-10-11-12-13(6-2,7-3)8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWZSHBMUXXTGV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CC)(CC)CC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445470 | |
Record name | Hexyltriethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylhexylammonium bromide | |
CAS RN |
13028-71-2 | |
Record name | Hexyltriethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethylhexylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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